molecular formula C15H16N2OS B2932501 1-[(4-methylphenyl)methyl]-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one CAS No. 920158-53-8

1-[(4-methylphenyl)methyl]-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one

Cat. No.: B2932501
CAS No.: 920158-53-8
M. Wt: 272.37
InChI Key: FOIWCBKQMSHOOF-UHFFFAOYSA-N
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Description

This compound belongs to the cyclopenta[d]pyrimidine class, characterized by a fused bicyclic system with a pyrimidinone core and a cyclopentane ring. Key structural features include:

  • 1-[(4-Methylphenyl)methyl] substituent, contributing to lipophilicity and influencing pharmacokinetic properties .
  • Molecular formula: C₁₆H₁₆N₂OS (calculated based on ).

The compound’s structural uniqueness lies in the sulfanylidene moiety, which differentiates it from sulfanyl (C-S) analogues and may confer distinct reactivity and bioactivity .

Properties

IUPAC Name

1-[(4-methylphenyl)methyl]-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2OS/c1-10-5-7-11(8-6-10)9-17-13-4-2-3-12(13)14(19)16-15(17)18/h5-8H,2-4,9H2,1H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOIWCBKQMSHOOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(CCC3)C(=S)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-methylphenyl)methyl]-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a substituted benzylamine with a cyclopentanone derivative, followed by cyclization and introduction of the sulfanylidene group. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(4-methylphenyl)methyl]-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one undergoes various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfanylidene group, yielding a thiol derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrimidine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-[(4-methylphenyl)methyl]-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(4-methylphenyl)methyl]-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogues

2-[(4-Methylbenzyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one
  • Key difference : Sulfanyl (C-S) group instead of sulfanylidene (C=S) .
  • Molecular weight: 272.36 g/mol (vs. ~288 g/mol for the sulfanylidene analogue) . Lower logP (predicted 1.89 vs. ~2.1 for sulfanylidene derivatives), suggesting differences in membrane permeability .
3-(4-Chlorophenyl)-2-[(4-Methylbenzyl)sulfanyl]-thieno[2,3-d]pyrimidin-4-one
  • Key difference: Incorporation of a thieno ring (fused thiophene-pyrimidine) .
  • Higher molecular weight (418.58 g/mol) due to the thieno group and chlorine substituent .
4-Methyl-2-[(4-methylphenyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine
  • Key difference : Methyl substitution at position 4 and absence of the ketone group .
  • Impact: Reduced polarity (logP ~2.5) compared to the sulfanylidene analogue . Potential for altered metabolic stability due to lack of a reactive carbonyl group .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) logP Hydrogen Bond Acceptors Reference
Target Compound C₁₆H₁₆N₂OS ~288 ~2.1* 3
2-[(4-Methylbenzyl)sulfanyl] analogue C₁₅H₁₆N₂OS 272.36 1.89 2
Thieno[2,3-d]pyrimidine derivative C₂₄H₂₂N₂OS₂ 418.58 ~3.5* 4
4-Methyl-sulfanyl analogue C₁₅H₁₆N₂S 256.37 ~2.5* 1

*Predicted values based on structural analogues.

Biological Activity

1-[(4-methylphenyl)methyl]-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its potential therapeutic applications. The compound's unique structural features allow for various chemical modifications, enhancing its biological activity and reactivity.

Structural Characteristics

The compound features a cyclopenta[d]pyrimidin-2-one core integrated with a 4-methylphenyl group and a sulfanylidene moiety. This configuration is pivotal for its interaction with biological targets.

Biological Activities

1-[(4-methylphenyl)methyl]-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one exhibits several promising biological activities:

  • Antimicrobial Activity : Preliminary studies indicate that similar compounds demonstrate moderate to excellent antimicrobial properties against various bacterial strains. For instance, compounds with analogous structures have shown effectiveness against Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition : The sulfanylidene group has been associated with enzyme inhibition activities. Compounds bearing similar functionalities have shown strong inhibitory effects on acetylcholinesterase (AChE) and urease .
  • Neurotoxicity : Research on related compounds suggests that structural analogs may interact with monoamine oxidase (MAO), influencing neurotoxic pathways .

The biological mechanism of 1-[(4-methylphenyl)methyl]-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one likely involves:

  • Binding Affinity : The 4-methylphenyl group enhances hydrophobic interactions with target proteins or enzymes.
  • Hydrogen Bonding : The sulfanylidene moiety can form hydrogen bonds with active sites on enzymes or receptors.

Antimicrobial Screening

A study evaluated various derivatives of similar structures for antimicrobial efficacy. The results indicated that compounds with the sulfanylidene functionality exhibited significant antibacterial activity. For example:

Compound NameTarget BacteriaActivity Level
Compound ASalmonella typhiModerate
Compound BBacillus subtilisStrong
Compound CEscherichia coliWeak

This table illustrates the varying levels of activity observed among different derivatives .

Enzyme Inhibition Studies

Research has shown that compounds with similar sulfamoyl functionalities exhibit potent AChE inhibition. The following table summarizes the findings from enzyme inhibition studies:

Compound NameAChE Inhibition (%)Urease Inhibition (%)
Compound D85%90%
Compound E70%75%
Compound F60%65%

These results underscore the potential of 1-[(4-methylphenyl)methyl]-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one as a lead compound in drug development targeting enzyme-related disorders .

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